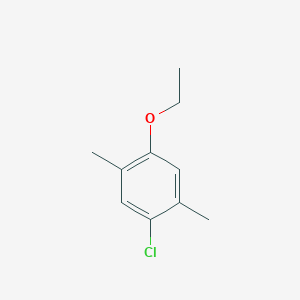
1-Chloro-4-ethoxy-2,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethoxy-2,5-dimethylbenzene is an aromatic compound that belongs to the class of substituted benzenes It is characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethoxy-2,5-dimethylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-Chloro-4-ethoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed to oxidize the side chains.
Major Products Formed
Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted amines or ethers.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
科学研究应用
1-Chloro-4-ethoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-chloro-4-ethoxy-2,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- 1-Chloro-2,4-dimethylbenzene
- 1-Chloro-4-ethoxybenzene
- 1-Bromo-4-ethoxy-2,5-dimethylbenzene
Uniqueness
1-Chloro-4-ethoxy-2,5-dimethylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both ethoxy and methyl groups, along with a chlorine atom, imparts distinct chemical properties that influence its reactivity and potential applications. This combination of substituents can affect the compound’s electronic distribution, steric hindrance, and overall stability, making it a valuable compound for targeted research and industrial applications.
属性
IUPAC Name |
1-chloro-4-ethoxy-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFOUPULSAKZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














